molecular formula C18H26N2O4 B3158627 (S)-1-Boc-4-Cbz-2-Methylpiperazine CAS No. 859517-91-2

(S)-1-Boc-4-Cbz-2-Methylpiperazine

Cat. No.: B3158627
CAS No.: 859517-91-2
M. Wt: 334.4 g/mol
InChI Key: KEFLVDKHKWYORF-AWEZNQCLSA-N
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Description

(S)-1-Boc-4-Cbz-2-Methylpiperazine is a chiral piperazine derivative The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a benzyloxycarbonyl (Cbz) protecting group at the other nitrogen atom

Scientific Research Applications

(S)-1-Boc-4-Cbz-2-Methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action for this specific compound is not available in the current resources. Piperazine and its derivatives have been studied for their potential biological activities, but the specific activities can vary widely depending on the specific derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-4-Cbz-2-Methylpiperazine typically involves the following steps:

    Protection of the Piperazine Ring: The piperazine ring is first protected using the Boc and Cbz groups. This is usually done by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) under basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation. This can be achieved by reacting the protected piperazine with a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of piperazine are protected using Boc2O and Cbz-Cl.

    Methylation: The protected piperazine is then methylated using methyl iodide in a controlled environment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-4-Cbz-2-Methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc or Cbz groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: H2O2 or KMnO4 in an acidic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new piperazine derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-4-Cbz-2-Ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.

    (S)-1-Boc-4-Cbz-2-Phenylpiperazine: Contains a phenyl group instead of a methyl group.

    (S)-1-Boc-4-Cbz-2-Isopropylpiperazine: Features an isopropyl group in place of the methyl group.

Uniqueness

(S)-1-Boc-4-Cbz-2-Methylpiperazine is unique due to its specific combination of protecting groups and the presence of a methyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFLVDKHKWYORF-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662515
Record name 4-Benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859517-91-2
Record name 4-Benzyl 1-tert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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